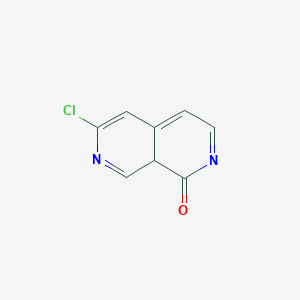

6-chloro-8aH-2,7-naphthyridin-1-one

Description

Contextual Significance of Naphthyridinone Core Structures in Contemporary Chemical Research

Naphthyridinone core structures are bicyclic heterocyclic compounds that have garnered substantial attention in modern chemical research, particularly in the realm of medicinal chemistry. These scaffolds are considered "privileged structures" because they can bind to a variety of biological receptors. mdpi.com The interest in naphthyridine derivatives, including the 2,7-naphthyridine (B1199556) scaffold, stems from their broad spectrum of biological activities. benthamdirect.com Research has shown that these compounds exhibit a range of effects, including antitumor, antimicrobial, analgesic, and anticonvulsant properties. benthamdirect.com

The versatility of the naphthyridinone core allows for the synthesis of a vast number of compounds with diverse substitution patterns, leading to a wide array of potential applications. mdpi.com For instance, derivatives of 1,6-naphthyridin-2(1H)-ones have been explored for their potential as kinase inhibitors for various diseases. mdpi.com The burgeoning interest in these structures is reflected in the large volume of scientific literature and patents dedicated to their synthesis and biological evaluation. mdpi.comresearchgate.net

Overview of Heterocyclic Nitrogen-Containing Compounds in Medicinal Chemistry

Heterocyclic compounds, particularly those containing nitrogen, are fundamental to medicinal chemistry. ijsrtjournal.comnih.gov A significant percentage of all biologically active compounds, estimated to be over 85%, are or contain a heterocycle, with nitrogen heterocycles being the most common. nih.govresearchgate.net This prevalence is attributed to their ability to form stable structures and engage in hydrogen bonding with biological targets like DNA and proteins. mdpi.com

Nitrogen-containing heterocycles are integral components of numerous natural products with medicinal properties, such as alkaloids, vitamins, and antibiotics. nih.govmdpi.com Furthermore, a vast number of synthetic drugs owe their therapeutic effects to the presence of a nitrogen-containing heterocyclic core. mdpi.com The structural diversity and reactivity of these compounds make them ideal scaffolds for the design and development of new therapeutic agents to address a wide range of diseases. ijsrtjournal.comopenmedicinalchemistryjournal.com

Positional Isomerism and Tautomerism within Chloro-Naphthyridinone Systems

The chloro-naphthyridinone system exhibits both positional isomerism and tautomerism, which are key concepts in understanding its chemical behavior.

Positional Isomerism: This type of isomerism arises from the different possible positions of the chlorine atom and the carbonyl group on the naphthyridine framework. brilliant.orgdocbrown.info Naphthyridines themselves are a group of six isomeric bicyclic systems formed by the fusion of two pyridine (B92270) rings. mdpi.commdpi.com The specific arrangement of the nitrogen atoms and the placement of the chloro and oxo substituents define the distinct isomers. For example, 6-chloro-1,7-naphthyridin-2(1H)-one and 8-chloro-1,6-naphthyridin-7-one are positional isomers of the featured compound, each with unique chemical and physical properties. bldpharm.comnih.gov

Tautomerism: Tautomerism is a form of structural isomerism where isomers can interconvert through a chemical reaction, typically involving the migration of a proton. brilliant.org In the case of 6-chloro-8aH-2,7-naphthyridin-1-one, it can exist in a tautomeric equilibrium with its corresponding hydroxy-naphthyridine form, 6-chloro-2,7-naphthyridin-1-ol. This lactam-lactim tautomerism is a common feature of pyridinone and related heterocyclic systems. The predominant tautomeric form can be influenced by factors such as the solvent and the presence of other functional groups.

Historical Perspectives on Naphthyridine Chemistry and its Evolution

The history of naphthyridine chemistry dates back to the late 19th and early 20th centuries. The first synthesis of a naphthyridine was reported by Reissert in 1893. mdpi.com However, it wasn't until 1927 that the unsubstituted parent compounds, 1,5-naphthyridine (B1222797) and 1,8-naphthyridine (B1210474), were synthesized. mdpi.com The nomenclature for these compounds was standardized in Chemical Abstracts in 1936. nih.gov

Early research laid the groundwork for the extensive exploration of naphthyridine derivatives. A significant milestone was the discovery of the antimicrobial properties of nalidixic acid, a 1,8-naphthyridine derivative, which spurred further interest in this class of compounds. mdpi.comdigitallibrary.co.in Over the decades, numerous synthetic methods have been developed to access the various naphthyridine isomers and their derivatives. benthamdirect.comnih.gov These synthetic advancements, coupled with a deeper understanding of their structure-activity relationships, have solidified the importance of naphthyridines in medicinal chemistry and materials science. researchgate.netontosight.ai

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H5ClN2O |

|---|---|

Molecular Weight |

180.59 g/mol |

IUPAC Name |

6-chloro-8aH-2,7-naphthyridin-1-one |

InChI |

InChI=1S/C8H5ClN2O/c9-7-3-5-1-2-10-8(12)6(5)4-11-7/h1-4,6H |

InChI Key |

ZCOMFNVNKWSZGP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C=C(N=CC2C(=O)N=C1)Cl |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies of 6 Chloro 8ah 2,7 Naphthyridin 1 One

Nucleophilic Substitution Reactions at the Chlorinated Position

The chlorine atom at the 6-position of the 2,7-naphthyridin-1-one core is susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction for introducing a wide range of functional groups. This reactivity is analogous to that observed in other chloropyridine derivatives, where the electron-withdrawing nature of the pyridine (B92270) nitrogen facilitates nucleophilic attack. clearsynth.comnih.gov The reaction generally proceeds via a high-energy Meisenheimer intermediate, which is stabilized by the aromatic system. nih.gov

A variety of nucleophiles can be employed to displace the chloride, leading to a diverse set of substituted naphthyridinones. These include amines, alcohols, and thiols, allowing for the introduction of functionalities crucial for modulating the biological activity of the resulting molecules.

Palladium-Catalyzed Cross-Coupling Reactions:

A particularly powerful method for the derivatization of 6-chloro-8aH-2,7-naphthyridin-1-one involves palladium-catalyzed cross-coupling reactions. These reactions offer a versatile and efficient means to form carbon-carbon and carbon-nitrogen bonds. For instance, palladium-catalyzed amination reactions of 6-chloropurine (B14466) nucleosides, a related class of heterocyclic compounds, have been shown to proceed efficiently. nih.govsmolecule.com Similar conditions, typically employing a palladium catalyst such as Pd(OAc)₂, a phosphine (B1218219) ligand like Xantphos, and a base, can be applied to couple various aryl and alkyl amines to the 6-position of the naphthyridinone scaffold. nih.gov The synthesis of 6,8-disubstituted 1,7-naphthyridines as potent and selective phosphodiesterase type 4D inhibitors has been successfully achieved using such palladium-catalyzed cross-coupling strategies. nih.gov

| Nucleophile | Reagents and Conditions | Product Type | Reference(s) |

| Aryl Amines | Pd(OAc)₂, Xantphos, Cs₂CO₃, Toluene, 100 °C | 6-Arylamino-2,7-naphthyridin-1-ones | nih.govsmolecule.com |

| Aliphatic Amines | Pd(OAc)₂, Ligand, Base | 6-Alkylamino-2,7-naphthyridin-1-ones | nih.gov |

| Organoboron Reagents (Suzuki Coupling) | Pd Catalyst, Base | 6-Aryl/Alkyl-2,7-naphthyridin-1-ones | nih.gov |

Oxidative Transformations of the Naphthyridinone Scaffold

The 2,7-naphthyridinone scaffold can undergo oxidative transformations, although specific examples for this compound are not extensively documented. However, the oxidation of related aza-heterocycles provides insight into potential reactions. For instance, 2-chloropyridine (B119429) can be oxidized to its corresponding N-oxide. nih.gov This suggests that the nitrogen atoms within the naphthyridinone ring system could be targets for oxidation, potentially leading to N-oxide derivatives with altered electronic properties and biological activities.

Furthermore, oxidative processes can be involved in the metabolism of related compounds, as seen in the oxidation of 2',7'-dichlorofluorescin, which generates reactive oxygen species. mdpi.com While not a direct synthetic transformation, this highlights the potential for the naphthyridinone core to participate in redox processes.

Reaction with Reducing Agents for Functional Group Modification

The functional groups of this compound can be modified through reduction reactions. A key transformation is the reduction of the chloro group. The simultaneous dehalogenation and hydrogenation of halogen-heteroaromatic aldehydes has been reported, suggesting that the chlorine atom at the 6-position could be removed under appropriate reducing conditions, such as catalytic hydrogenation. This would yield the corresponding 8aH-2,7-naphthyridin-1-one, providing a scaffold for further functionalization at other positions.

The carbonyl group of the pyridone ring also presents a site for reduction, although this may require more forcing conditions due to the aromatic character of the ring.

Condensation and Cycloaddition Reactions Involving Naphthyridinone Moieties

The 2,7-naphthyridinone scaffold, with its combination of electron-rich and electron-poor regions, can participate in condensation and cycloaddition reactions to construct more complex polycyclic systems.

Condensation Reactions: The synthesis of various 1,6-naphthyridin-2(1H)-ones has been achieved through condensation reactions, for example, by reacting 4-aminonicotinaldehyde (B1271976) with diethyl malonate. This suggests that the active methylene (B1212753) group adjacent to the carbonyl in the pyridone ring of this compound could potentially undergo condensation with various electrophiles.

Cycloaddition Reactions: The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, is a potential pathway for elaborating the naphthyridinone core. The pyridine ring can act as a diene or a dienophile depending on the substitution pattern and reaction conditions. While specific Diels-Alder reactions involving this compound are not well-documented, the general reactivity of pyridines in [4+2] cycloadditions suggests this as a feasible strategy for creating novel fused heterocyclic systems. The hetero-Diels-Alder reaction, where a heteroatom is part of the diene or dienophile, further expands the possibilities for synthesizing diverse heterocyclic structures.

Strategies for Library Generation and Analog Diversification

The chemical reactivity of this compound makes it an excellent starting point for the generation of chemical libraries for drug discovery and other applications. A key strategy for rapid diversification is to leverage the reactivity of the 6-chloro position.

Parallel Synthesis via Nucleophilic Substitution: By employing a parallel synthesis approach, a wide array of amines, alcohols, and thiols can be reacted with the parent scaffold to generate a library of 6-substituted analogs. This can be efficiently carried out using automated synthesis platforms.

Diversity-Oriented Synthesis using Palladium Catalysis: Palladium-catalyzed cross-coupling reactions are particularly well-suited for library generation. A diverse set of building blocks, such as boronic acids (in Suzuki coupling), amines (in Buchwald-Hartwig amination), and alkynes (in Sonogashira coupling), can be coupled to the 6-position to create a vast chemical space around the naphthyridinone core. The synthesis of 1,6-naphthyridin-2(1H)-one derivatives has been extensively reviewed, providing a roadmap for such diversification strategies.

| Derivatization Strategy | Key Reaction | Building Blocks | Resulting Diversity | Reference(s) |

| Parallel Amination | Nucleophilic Aromatic Substitution | Diverse primary and secondary amines | Library of 6-amino-2,7-naphthyridin-1-ones | nih.gov |

| Suzuki Coupling | Palladium-catalyzed C-C bond formation | Various aryl and heteroaryl boronic acids | Library of 6-aryl/heteroaryl-2,7-naphthyridin-1-ones | nih.gov |

| Buchwald-Hartwig Amination | Palladium-catalyzed C-N bond formation | Wide range of aryl and alkyl amines | Extensive library of N-substituted analogs | nih.govsmolecule.com |

Structure Activity Relationship Sar Investigations of 6 Chloro 8ah 2,7 Naphthyridin 1 One Derivatives

Elucidation of Structural Determinants Governing Biological Activities

The biological activity of naphthyridine derivatives is intrinsically linked to their three-dimensional structure and the specific arrangement of functional groups. Research into related naphthyridine cores has identified several key structural features that are critical for their cytotoxic effects. For instance, in a series of naphthyridine derivatives studied for their activity against human cancer cell lines, the C-1 NH group and the C-4 carbonyl group of the naphthyridine ring were found to be important for cytotoxicity. nih.gov

Influence of Substituent Nature and Positional Isomerism on Efficacy

The type and location of substituents on the naphthyridine ring profoundly impact the efficacy of the derivatives. The chlorine atom at the C-6 position is a significant feature, and its electronegativity and size influence the electronic distribution of the entire ring system.

Studies on related naphthyridine structures have demonstrated clear SAR trends:

Substitution at C-2: The introduction of a naphthyl ring at the C-2 position of a naphthyridine core significantly enhanced cytotoxic activities against cancer cell lines like HeLa and HL-60. nih.gov For example, a derivative with a C-2 naphthyl ring and a C-7 methyl group showed the most potent activity against three different human cancer cell lines. nih.gov

Substitution at C-5, C-6, and C-7: The position of methyl groups has been shown to be critical. Methyl-substituted compounds at the C-6 or C-7 positions were generally more active than those substituted at the C-5 position. nih.gov In contrast, derivatives with two methyl groups at both C-5 and C-7, or with no substituents at these positions, were found to be substantially less active. nih.gov

Positional Isomerism of Substituents: The spatial arrangement of substituents on attached phenyl rings also matters. For instance, compounds with a 2',4'-dimethoxy phenyl ring at C-2 displayed stronger biological activity against HeLa cells than those with a 3',4'-dimethoxy phenyl ring. nih.gov Conversely, for HL-60 cells, the 3',4'-dimethoxy phenyl derivatives exhibited more potent cytotoxicity. nih.gov

Halogen Substitution: In a related heterocyclic scaffold, the effect of halogen substitution was explored. As the size of the halogen at the 7-position increased from fluorine to bromine to iodine, the binding affinity decreased. nih.gov Furthermore, moving a fluorine atom around the ring from the 7- to the 8- to the 9-position led to a progressive increase in potency. nih.gov

Table 1: Influence of Substituents on Cytotoxic Activity (IC₅₀ in µM) of Naphthyridine Derivatives

| Compound | C-2 Substituent | C-5/C-6/C-7 Methylation | HeLa Cells | HL-60 Cells | PC-3 Cells | Reference |

|---|---|---|---|---|---|---|

| 1 | 3',4'-dimethoxy phenyl | C-5 Methyl | 30.5 | 45.3 | 24.8 | nih.gov |

| 5 | 3',4'-dimethoxy phenyl | C-6 Methyl | 15.6 | 7.9 | 19.8 | nih.gov |

| 6 | 3',4'-dimethoxy phenyl | C-7 Methyl | 25.4 | 4.8 | 21.3 | nih.gov |

| 10 | 2',4'-dimethoxy phenyl | C-6 Methyl | 10.9 | 12.4 | 15.6 | nih.gov |

| 11 | 2',4'-dimethoxy phenyl | C-7 Methyl | 20.3 | 9.7 | 18.2 | nih.gov |

| 14 | Naphthyl | C-5 Methyl | 2.6 | 1.5 | 3.9 | nih.gov |

| 15 | Naphthyl | C-6 Methyl | 2.3 | 0.8 | 3.1 | nih.gov |

| 16 | Naphthyl | C-7 Methyl | 0.71 | 0.1 | 2.7 | nih.gov |

This table is generated based on data for illustrative naphthyridine derivatives to show SAR principles.

Modulation of Biological Response through Strategic Chemical Derivatization

Strategic chemical derivatization is a key method for fine-tuning the biological activity of a lead compound. For naphthyridine-based structures, chemical modifications are known to alter and often increase cytotoxic activity. nih.gov This involves the planned synthesis of analogues with new or modified functional groups to enhance interactions with the biological target, improve pharmacokinetic properties, or increase selectivity. nih.gov

For example, introducing heteroatoms to allow for additional hydrogen bonding interactions can be a fruitful strategy. In studies on a related scaffold, replacing a less potent methyl group with substituents capable of hydrogen bonding, such as 7-acetamide, 7-dimethylamine, or 7-(1-morpholino), resulted in analogues that were approximately twofold more potent. nih.gov This suggests that for the 6-chloro-8aH-2,7-naphthyridin-1-one core, adding hydrogen-bond donors or acceptors at suitable positions could similarly enhance biological response.

Furthermore, the introduction of a cyano group at C-3 and an aminopyrrolidine functionality at C-7 have been noted as essential for eliciting cytotoxicity in certain 1,8-naphthyridine (B1210474) series. nih.gov This highlights that even small, strategically placed functional groups can dramatically modulate the biological profile of the entire molecule.

Comparative SAR Studies with Related Heterocyclic Scaffolds and Privileged Structures

The 2,7-naphthyridine (B1199556) ring system belongs to a broader class of nitrogen-containing heterocyclic compounds that are recognized as "privileged structures" in medicinal chemistry. nih.gov These scaffolds, which also include quinolines, quinazolines, and other naphthyridine isomers, are frequently found in approved drugs and are known to bind to a wide range of biological targets. nih.govnih.gov

Comparative SAR studies reveal both common principles and unique features among these scaffolds:

Quinolines and Quinazolines: Like naphthyridines, quinolines and quinazolines are being extensively explored for cancer chemotherapy. nih.gov For quinolines, an aniline (B41778) group at C-4 and alkoxy groups at C-7 are often important for activity. nih.gov This provides a parallel for investigating the impact of substituents at analogous positions on the 2,7-naphthyridin-1-one core.

Other Naphthyridine Isomers: There are six possible isomers of naphthyridine, each with a different arrangement of the two nitrogen atoms. nih.gov The 1,8-naphthyridine scaffold, for instance, is the basis for several antibacterial drugs, where a 4-oxo-3-carboxylic acid moiety is a classic pharmacophore. mdpi.com In contrast, the biological activities of 1,6-naphthyridin-2(1H)-ones are heavily influenced by the substitution pattern and the presence or absence of a double bond between C3 and C4. nih.gov

Broader Heterocyclic Systems: The challenge of designing selective inhibitors has prompted the exploration of a wide variety of heterocyclic chemotypes, including pyrazoles, imidazoles, triazoles, and coumarins, for various therapeutic targets like carbonic anhydrases. nih.govrsc.org Comparing the SAR of this compound derivatives with these other scaffolds can provide valuable insights for rational drug design, helping to predict which modifications might lead to improved efficacy and selectivity. nih.govrsc.org For instance, the preference for an intact triazole ring in one series of inhibitors suggested that a π-stacking interaction was more critical than hydrogen bonding from a free NH group, a principle that could be tested in the naphthyridine series. nih.gov

Biological Activity Profiles and Mechanistic Investigations of 6 Chloro 8ah 2,7 Naphthyridin 1 One

Antimicrobial Research Applications

The naphthyridine core is a well-established pharmacophore in antimicrobial drug discovery. The introduction of halogen atoms, such as chlorine, into the naphthyridine scaffold has been shown to significantly influence the antimicrobial spectrum and potency.

Antibacterial Activities and Proposed Mechanisms of Action

The antibacterial potential of naphthyridine derivatives has been recognized for decades, with nalidixic acid, a 1,8-naphthyridine (B1210474) derivative, being one of the earliest synthetic antibacterial agents. nih.gov Its mechanism of action involves the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication. nih.gov Subsequent research has explored various structural modifications to enhance antibacterial efficacy.

The introduction of a halogen atom, such as bromine, at the C-6 position of the naphthyridine scaffold has been reported to enhance antibacterial activity. nih.gov For instance, certain 2-chloro-1,8-naphthyridine (B101967) derivatives have demonstrated moderate activity against E. coli and high activity against S. pyogenes. nih.gov Furthermore, studies on other chloro-substituted naphthyridine derivatives have indicated their potential as antibacterial agents. For example, compounds with a 4-chlorophenyl ring attached to a pyrazolinone or pyrazole (B372694) nucleus fused with a 1,8-naphthyridine scaffold were found to be active against a range of bacteria including B. subtilis, S. aureus, and E. coli. nih.gov

While direct studies on 6-chloro-8aH-2,7-naphthyridin-1-one are not available, research on related compounds suggests a potential mechanism of action. For instance, some 1,8-naphthyridine derivatives are believed to act as DNA gyrase inhibitors. nih.gov It is plausible that this compound could exert its antibacterial effects through a similar mechanism, although this requires experimental verification. One study on 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide showed no direct antibacterial activity but demonstrated a synergistic effect when combined with fluoroquinolone antibiotics against multi-resistant bacterial strains. mdpi.com

Table 1: Antibacterial Activity of Selected Chloro-Substituted Naphthyridine Derivatives

| Compound/Derivative Class | Bacterial Strain(s) | Activity | Proposed Mechanism of Action | Reference |

| 2-chloro-1,8-naphthyridine-3-carbaldyhyde | E. coli | Moderate | Not specified | nih.gov |

| S. pyogenes | High | nih.gov | ||

| 1,8-Naphthyridine derivatives with a 4-chlorophenyl ring | B. subtilis, S. aureus, E. coli, P. aeruginosa | Active | Not specified | nih.gov |

| 3-Trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide | Multi-resistant E. coli, S. aureus, P. aeruginosa | Synergistic with fluoroquinolones | Not specified | mdpi.com |

Antifungal Properties

The investigation of naphthyridine derivatives has also extended to their potential as antifungal agents. The presence of a chloro substituent has been noted in compounds exhibiting antifungal activity. For example, 1,8-naphthyridine derivatives containing a 4-chlorophenyl substituent showed activity against Aspergillus niger and Candida albicans. nih.gov

While specific data on the antifungal properties of this compound is not available, the general findings for chloro-substituted naphthyridines suggest that this compound could warrant investigation for its potential antifungal effects.

Anticancer Research Applications

The cytotoxic potential of naphthyridine derivatives against various cancer cell lines has been an active area of research. The structural features of these compounds, including halogen substitution, play a crucial role in their anticancer activity.

In Vitro Cytotoxicity Studies and Cellular Pathway Interactions

Research on compounds structurally related to this compound has demonstrated significant in vitro cytotoxicity against several human cancer cell lines. For instance, a series of 1,6,7,8-substituted 2-phenyl-4-quinolones, which share a similar bicyclic nitrogen-containing core, showed potent cytotoxicity against human lung carcinoma (A-549), ileocecal carcinoma (HCT-8), and melanoma (RPMI-7951) cell lines. nih.gov The presence of a chloro group at various positions on the quinolone ring was a feature of these active compounds. nih.gov

The mechanism of action for some of these cytotoxic quinolones involves interaction with tubulin, a key component of the cellular cytoskeleton. nih.gov These compounds were found to be potent inhibitors of tubulin polymerization, a process essential for cell division. nih.gov This disruption of microtubule dynamics ultimately leads to cell cycle arrest and apoptosis.

Further research into the cellular pathways affected by such compounds suggests that they can induce apoptosis through various mechanisms. For example, some halogenated derivatives have been shown to induce apoptosis in a caspase-dependent manner. nih.gov The activation of executioner caspases, such as caspase-3 and -7, is a hallmark of apoptosis. nih.govfrontiersin.org Additionally, some derivatives have been observed to cause cell cycle arrest at the G2/M phase. nih.gov

While the precise cellular pathway interactions of this compound have not been elucidated, the findings from related chloro-substituted heterocyclic compounds provide a strong rationale for investigating its potential as an anticancer agent and for exploring its effects on key cellular processes like tubulin polymerization, cell cycle progression, and apoptosis induction.

Table 2: In Vitro Cytotoxicity of Selected Chloro-Substituted Heterocyclic Compounds

| Compound Class | Cancer Cell Line(s) | Cytotoxic Effect | Potential Cellular Pathway Interaction | Reference |

| 2-Phenyl-4-quinolones with chloro substitution | A-549 (lung), HCT-8 (ileocecal), RPMI-7951 (melanoma) | Potent cytotoxicity | Inhibition of tubulin polymerization | nih.gov |

| Halogenated benzofuran (B130515) derivatives | HepG2 (liver), A549 (lung) | Antiproliferative, induced apoptosis | Caspase-3/7 activation, G2/M cell cycle arrest | nih.gov |

| 4-chloro-N-(2-(4-chlorophenyl)-7-(4,5-dihydro-1H-imidazol-2-yl)-6,7-dihydro-2H-imidazo[2,1-c] nih.govresearchgate.netnih.govtriazol-3(5H)-ylidene)benzamide | SISO (cervical), RT-112 (bladder) | IC50 in the range of 2.38-3.77 μM | Not specified | nih.gov |

Other Potential Biological Activities in Preclinical Research

Beyond antimicrobial and anticancer applications, the versatile naphthyridine scaffold has been explored for other potential therapeutic uses in preclinical settings.

Anticonvulsant Properties

There is growing interest in the development of novel anticonvulsant drugs to manage epilepsy more effectively. nih.gov While there is no direct research on the anticonvulsant properties of this compound, studies on related structures are informative. For instance, a class of (arylalkyl)azoles, which includes compounds with a 4-chlorophenyl group, has been synthesized and screened for anticonvulsant activity. nih.gov Some of these compounds showed protection against seizures in preclinical models. nih.gov

The general class of naphthyridine derivatives has also been reported to possess anticonvulsant effects. researchgate.net Although the specific mechanisms are not always fully understood, the structural features of these molecules are critical for their activity. Given that some chloro-containing compounds have shown promise in anticonvulsant screening, it is conceivable that this compound could also exhibit such properties, though this remains to be experimentally determined.

Antimalarial Activities

The naphthyridine scaffold is a recurring motif in compounds investigated for antimalarial properties. Research into natural and synthetic derivatives has shown that this heterocyclic system can be effective against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

One notable example involves sampangine, an alkaloid which incorporates a 2,7-naphthyridine (B1199556) core. Sampangine and its 3-methoxy derivative, isolated from plant sources, have been evaluated for their antimalarial potency. nih.gov These findings suggest that the 2,7-naphthyridine structure is a viable pharmacophore for the development of new antimalarial agents. While specific data on this compound is pending, the activity of related compounds underscores the potential of this chemical class in combating malaria. nih.gov Further studies on halogenated derivatives could elucidate structure-activity relationships and potentially enhance efficacy against drug-resistant parasite strains. nih.gov

Table 1: Antimalarial Activity of Naphthyridine-Related Compounds This table presents data on compounds structurally related to this compound.

| Compound | Scaffold | Target/Organism | Activity Noted |

|---|---|---|---|

| Sampangine | 2,7-Naphthyridine | Plasmodium falciparum | Evaluated for antimalarial potency. nih.gov |

Anti-inflammatory Potential

Several derivatives of the naphthyridine core have demonstrated significant anti-inflammatory properties. These compounds have been shown to modulate key pathways involved in the inflammatory response, primarily through the inhibition of pro-inflammatory mediators.

Studies on 1,8-naphthyridine derivatives have provided substantial evidence of this potential. For instance, the compound designated C-34, a complex 1,8-naphthyridine derivative, showed potent inhibition of inflammatory markers in lipopolysaccharide (LPS)-treated dendritic cells at concentrations of 0.2 and 2 µM. documentsdelivered.com This compound significantly downregulated the secretion of pro-inflammatory cytokines including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) in murine splenocytes and human THP-1 cells. documentsdelivered.com In animal models, C-34 led to a significant inhibition of TNF-α, IL-1β, IL-6, and Macrophage Inflammatory Protein-1 alpha (MIP-1-α). documentsdelivered.com

Other naturally occurring 1,6-naphthyridine (B1220473) alkaloids, such as alopecuroide B and C, have also shown strong anti-inflammatory effects by reducing TNF-α and IL-6 levels in LPS-induced macrophage cells. nih.gov These findings highlight the general capacity of the naphthyridine scaffold to serve as a template for potent anti-inflammatory agents.

Table 2: Anti-inflammatory Activity of Naphthyridine Derivatives This table summarizes the observed anti-inflammatory effects of various naphthyridine derivatives.

| Compound/Derivative Class | Scaffold | Key Findings |

|---|---|---|

| Compound C-34 | 1,8-Naphthyridine | Potent inhibition of TNF-α, IL-1β, IL-6, IL-8, and MIP-1-α. documentsdelivered.com |

| Alopecuroides B & C | 1,6-Naphthyridine | Strong reduction of TNF-α and IL-6 levels. nih.gov |

Molecular-Level Interactions with Biological Targets

The biological activities of naphthyridine derivatives are underpinned by their specific interactions with various molecular targets, including enzymes and cellular receptors. These interactions can lead to the modulation of critical biological pathways.

Enzyme Inhibition Studies

Derivatives of the 2,7-naphthyridin-1-one scaffold have been identified as highly potent and selective enzyme inhibitors. A notable study revealed a series of 2,7-naphthyridine derivatives as a new structural class of powerful inhibitors of phosphodiesterase 5 (PDE5). nih.gov One compound in this series, designated 4c, exhibited an exceptionally low IC₅₀ value of 0.23 nM for PDE5 inhibition and demonstrated over 100,000-fold selectivity against other PDE isoforms (PDE1-4). nih.gov

The broader naphthyridine family has been shown to inhibit other crucial enzymes. Certain 1,8-naphthyridin-2-one derivatives containing an indole (B1671886) moiety are potent inhibitors of bacterial enoyl-ACP reductases, FabI and FabK. nih.gov Furthermore, the foundational antibacterial agent, nalidixic acid, a 1,8-naphthyridine derivative, functions by selectively inhibiting the A subunit of bacterial DNA gyrase. nih.govmdpi.com

Table 3: Enzyme Inhibition by Naphthyridine Derivatives This table details the enzyme inhibitory activities of compounds featuring a naphthyridine core.

| Derivative Class | Scaffold | Target Enzyme | Potency (IC₅₀) |

|---|---|---|---|

| Compound 4c | 2,7-Naphthyridine | PDE5 | 0.23 nM. nih.gov |

| Indole-substituted derivatives | 1,8-Naphthyridin-2-one | FabI and FabK | Potent inhibitors. nih.gov |

Ligand-Receptor Binding Investigations

The 2,7-naphthyridin-1-one structure has been shown to interact with specific G-protein coupled receptors (GPCRs). Research has identified 4-Phenyl-2,7-naphthyridin-1-one as a compound that exhibits antagonistic activity at δ-opioid receptors. nih.gov

In a different context, the 1,8-naphthyridin-2(1H)-one-3-carboxamide scaffold has been extensively explored for its ability to selectively bind to the cannabinoid type 2 (CB₂) receptor. nih.govacs.org Numerous derivatives have been synthesized and shown to possess high affinity in the nanomolar range for the CB₂ receptor, while maintaining high selectivity over the CB₁ receptor. acs.org For example, a fluorescent ligand based on this scaffold, compound 32 , was reported to have a pKᵢ of 6.33 at the human CB₂ receptor. nih.govresearchgate.net The functional activity of these ligands can be modulated by the nature of substituents at various positions on the naphthyridine core. acs.org

Table 4: Receptor Binding Affinity of Naphthyridine Derivatives This table provides data on the interaction of naphthyridine compounds with specific biological receptors.

| Compound/Derivative Class | Scaffold | Target Receptor | Activity/Affinity |

|---|---|---|---|

| 4-Phenyl-2,7-naphthyridin-1-one | 2,7-Naphthyridin-1-one | δ-Opioid Receptor | Antagonist. nih.gov |

| Carboxamide Derivatives | 1,8-Naphthyridin-2(1H)-one | Cannabinoid Receptor 2 (CB₂) | High affinity (nanomolar range) and selectivity. acs.org |

Disruption of Cellular Processes

By interacting with enzymes and receptors, naphthyridine derivatives can disrupt essential cellular processes. The inhibition of bacterial DNA gyrase by nalidixic acid, for example, effectively blocks DNA replication, leading to bacterial cell death. nih.gov

In eukaryotic cells, naphthyridine derivatives have also been shown to interfere with cell cycle progression. Bisleuconothine A, a 1,7-naphthyridine (B1217170) alkaloid, was found to induce G0/G1 cell cycle arrest in colon cancer cells by inhibiting the WNT signaling pathway. nih.gov The potent inhibition of PDE5 by 2,7-naphthyridine derivatives disrupts cellular signaling cascades that rely on cyclic GMP (cGMP), leading to effects such as smooth muscle relaxation. nih.gov Furthermore, the demonstrated ability of certain derivatives to suppress the production and secretion of inflammatory cytokines represents a direct disruption of cellular communication within the immune system. documentsdelivered.com

Theoretical and Computational Chemistry Studies of 6 Chloro 8ah 2,7 Naphthyridin 1 One

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the behavior of 6-chloro-8aH-2,7-naphthyridin-1-one at the molecular level. These calculations provide a deep dive into the electron distribution and energy levels within the molecule.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that helps to characterize the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and can exhibit significant charge transfer during electronic excitations, which is relevant for properties like non-linear optics. researchgate.net Analysis of the HOMO and LUMO energy levels for this compound would provide valuable information about its electron-donating and electron-accepting capabilities, which are crucial for predicting its behavior in chemical reactions.

Molecular Modeling and Docking Studies for Biological Target Prediction

Molecular modeling and docking are computational techniques that play a significant role in drug discovery and development. nih.gov These methods are used to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or enzyme. nih.gov By simulating the binding of the molecule to the active site of a target protein, researchers can estimate the binding affinity and predict the potential biological activity. nih.gov For instance, molecular docking studies could be used to identify potential protein targets for this compound, thereby guiding further experimental investigations into its pharmacological effects. The process involves preparing the 3D structures of both the ligand (the small molecule) and the target protein and then using a scoring function to evaluate the best binding poses. nih.gov

Spectroscopic Property Predictions and Correlations (FT-IR, NMR, UV-Vis)

Computational methods can be used to predict the spectroscopic properties of molecules, which can then be correlated with experimental data to confirm their structure. For related naphthyridine derivatives, techniques like IR and NMR spectroscopy have been used to confirm the structures of synthesized compounds. nih.gov For example, the presence of a strong absorption band for the cyano group in the IR spectra of certain 2,7-naphthyridine (B1199556) derivatives was a key piece of evidence in their characterization. nih.gov Similarly, the chemical shifts observed in ¹H NMR spectra provide detailed information about the chemical environment of the protons in the molecule. nih.gov Theoretical calculations can simulate these spectra, aiding in the interpretation of experimental results and providing a more complete picture of the molecular structure of this compound.

Transition State Analysis and Elucidation of Reaction Mechanisms

Transition state analysis is a computational approach used to study the energy barriers and pathways of chemical reactions. This is particularly useful for understanding rearrangement reactions observed in some 2,7-naphthyridine derivatives. nih.gov By calculating the energies of reactants, products, and transition states, chemists can elucidate the step-by-step mechanism of a reaction. For example, in the study of rearrangements of 1,3-diamino-2,7-naphthyridines, it was found that the reaction was influenced by the nature of substituents on the naphthyridine ring. nih.gov Computational analysis of the electrostatic potential (ESP) charges indicated an increase in positive charge on the cyano group, which likely facilitates the nucleophilic attack that initiates the rearrangement. nih.gov Such analyses could be applied to this compound to predict its reactivity and potential reaction pathways.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, which has a partially saturated ring, understanding its preferred conformations is important for predicting its biological activity and physical properties. Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the molecule over time, providing insights into its flexibility and how it might interact with its environment. These simulations can reveal the most stable conformations and the energy barriers between them, which is crucial for understanding its behavior in solution and its ability to bind to a biological target.

Advanced Research Techniques and Methodologies in Naphthyridinone Science

Advanced Spectroscopic Characterization Techniques for Structural Elucidation (e.g., High-Resolution NMR, Mass Spectrometry)

The definitive confirmation of the chemical structure of a newly synthesized compound like 6-chloro-8aH-2,7-naphthyridin-1-one is a non-negotiable first step in its scientific evaluation. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable and powerful techniques for this purpose. researchgate.netmdpi.com

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy provides unparalleled insight into the atomic arrangement of a molecule. mdpi.com For a molecule such as this compound, ¹H NMR (proton NMR) would be used to determine the number of different types of protons, their connectivity, and their chemical environment. The chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals allow researchers to piece together the carbon-hydrogen framework. Furthermore, ¹³C NMR would identify the number and types of carbon atoms, distinguishing between sp²-hybridized carbons in the aromatic rings and the sp³-hybridized carbon at the 8a position. Advanced 2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish proton-proton and proton-carbon correlations, respectively, confirming the precise assembly of the naphthyridinone core.

Mass Spectrometry (MS) is used to determine the molecular weight of the compound with high accuracy, which serves to confirm its elemental composition. researchgate.net High-Resolution Mass Spectrometry (HRMS) can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a unique elemental formula. This is critical to distinguish the target compound from isomers or impurities. The isotopic pattern observed for chlorine (a characteristic ~3:1 ratio for ³⁵Cl and ³⁷Cl isotopes) would provide further definitive evidence for the presence of a chlorine atom in the structure.

Illustrative Spectroscopic Data for this compound

| Technique | Parameter | Illustrative Value | Interpretation |

|---|---|---|---|

| ¹H NMR | Chemical Shift (δ) | 8.51 (s, 1H), 7.95 (d, 1H), 7.45 (d, 1H), 4.88 (t, 1H), 3.20 (m, 2H) | Provides information on the electronic environment and connectivity of protons on the naphthyridinone ring system. |

| ¹³C NMR | Chemical Shift (δ) | 165.2, 151.0, 148.5, 135.8, 125.1, 118.9, 55.4, 28.7 | Indicates the presence of carbonyl, aromatic, and aliphatic carbons consistent with the proposed structure. |

| HRMS (ESI+) | m/z [M+H]⁺ | Calculated: 197.0274; Found: 197.0271 | Confirms the elemental formula (C₈H₇ClN₂O) with high accuracy. The slight deviation is within experimental error. |

Disclaimer: The data presented in this table is illustrative and representative of the expected values for a compound with this structure. It is not based on published experimental results for this specific molecule.

X-ray Crystallography for Precise Molecular Structure Determination

While spectroscopic methods provide evidence for chemical connectivity, X-ray crystallography offers the most definitive and unambiguous determination of a molecule's three-dimensional structure. google.comnih.gov This technique is the gold standard for revealing the precise spatial arrangement of atoms, bond lengths, and bond angles within a crystalline solid. nih.govgoogle.com

The process involves growing a high-quality single crystal of the compound, which can be the rate-limiting step. google.com This crystal is then exposed to a focused beam of X-rays. The electrons within the molecule diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, crystallographers can calculate an electron density map of the molecule. google.com An atomic model of this compound is then built into this map and refined to generate a final, highly accurate 3D structure.

This structural information is invaluable. For medicinal chemists, it confirms the stereochemistry at chiral centers, like the 8aH position, and reveals the planarity and geometry of the heterocyclic rings. This precise structural knowledge is critical for understanding how the molecule might interact with a biological target, such as the active site of an enzyme, and serves as a foundational tool for structure-based drug design. google.com

Illustrative X-ray Crystallography Data for this compound

| Parameter | Illustrative Value | Significance |

|---|---|---|

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| Unit Cell Dimensions | a = 6.1 Å, b = 11.0 Å, c = 14.8 Å, β = 99.1° | Defines the size and angles of the repeating unit in the crystal. |

| Resolution (Å) | 1.10 | Indicates the level of detail obtained; lower values are better. |

| R-factor | 0.045 | A measure of the agreement between the experimental data and the final structural model. |

Disclaimer: The data presented in this table is illustrative and representative of expected values for a small organic molecule. It is not based on published experimental results for this specific molecule.

Development of Robust In Vitro Assay Systems for Biological Activity Screening

Once the structure of this compound is confirmed, the next step is to determine its biological activity. This is primarily achieved through in vitro assays, which are experiments conducted in a controlled environment outside of a living organism, such as in a test tube or microplate. The development of robust and reliable assays is crucial for obtaining meaningful data.

Given that naphthyridinone scaffolds are known components of inhibitors for enzymes like poly(ADP-ribose) polymerase (PARP) and various protein kinases, initial screening would likely focus on these targets.

Enzyme Inhibition Assays: A common approach is to use an enzyme inhibition assay. For example, to test for PARP inhibition, an assay could measure the formation of poly(ADP-ribose) (PAR), the product of the PARP enzyme. A high-throughput chemiluminescent ELISA (Enzyme-Linked Immunosorbent Assay) can be designed to quantify the amount of PAR produced in the presence of varying concentrations of the test compound. A reduction in the signal compared to a control would indicate inhibitory activity.

Cell-Based Assays: Beyond purified enzymes, cell-based assays provide information on a compound's activity in a more biologically relevant context. For instance, to assess the potential anticancer effects of a PARP inhibitor, a colony formation assay could be used. In this assay, cancer cells are treated with the compound, and their ability to proliferate and form colonies is measured. A reduction in colony formation suggests the compound has cytotoxic or cytostatic effects.

Illustrative In Vitro Assay Data for this compound

| Assay Type | Target | Metric | Illustrative Result | Interpretation |

|---|---|---|---|---|

| Biochemical Assay | PARP1 Enzyme | IC₅₀ | 1.2 µM | The concentration at which the compound inhibits 50% of the enzyme's activity. A low micromolar value suggests moderate potency. |

| Cell-Based Assay | BRCA-deficient Cancer Cell Line | GI₅₀ | 5.8 µM | The concentration at which the compound inhibits cell growth by 50%. This demonstrates activity in a cellular context. |

| Kinase Panel Screen | 100 Kinases | % Inhibition @ 10 µM | >50% inhibition for 3 kinases | Identifies potential primary targets and off-targets for further investigation. |

Disclaimer: The data presented in this table is illustrative and representative of expected results for a moderately active compound. It is not based on published experimental results for this specific molecule.

High-Throughput Screening Methodologies for Rapid Evaluation of Compound Libraries

While detailed in vitro assays are vital for characterizing a single compound, drug discovery often starts with the evaluation of thousands or even hundreds of thousands of molecules. High-Throughput Screening (HTS) provides the means to perform this massive-scale evaluation rapidly and cost-effectively. HTS automates the in vitro assay process, using robotics and miniaturized assay formats (typically 96- or 384-well plates) to test large chemical libraries against a specific biological target.

If this compound were part of a larger, synthetically-produced library of related naphthyridinones, HTS would be the primary method for its initial biological assessment. The library would be screened against a target of interest, for example, a specific protein kinase implicated in a disease.

The HTS process involves a single-concentration screen to identify initial "hits"—compounds that show a significant level of activity. These hits are then subjected to a confirmation screen and a dose-response analysis to determine their potency (e.g., IC₅₀ value) and confirm they are not false positives. The quality and reliability of an HTS campaign are monitored using statistical parameters like the Z'-factor, which assesses the separation between positive and negative control signals. This rapid screening approach allows researchers to efficiently identify promising scaffolds from vast chemical collections for further optimization in lead discovery programs.

Future Research Directions and Translational Perspectives for 6 Chloro 8ah 2,7 Naphthyridin 1 One

Rational Design of Novel Naphthyridinone Analogs with Enhanced Biological Activities

The rational design of novel analogs based on the 6-chloro-8aH-2,7-naphthyridin-1-one scaffold is a promising avenue for the discovery of new therapeutic agents. By systematically modifying the core structure, researchers can aim to enhance potency, selectivity, and pharmacokinetic properties. Key strategies in this area will likely involve:

Structure-Activity Relationship (SAR) Studies: A systematic investigation of how modifications to the naphthyridinone core and its substituents affect biological activity will be crucial. For instance, the chlorine atom at the 6-position could be replaced with other halogens or functional groups to modulate electronic properties and binding interactions.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to analogs with improved characteristics. This approach could be used to optimize the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Fragment-Based Drug Discovery: This technique involves identifying small molecular fragments that bind to a biological target and then growing or linking them to create a more potent lead compound. The this compound core could serve as a foundational fragment for building novel inhibitors of various enzymes or receptors.

An example of the potential of this approach can be seen in the development of novel anti-Ebola virus pharmacophores from chlorinated 1,5-naphthyridines. These compounds were synthesized through microwave-assisted nucleophilic substitution reactions with various amines, leading to a range of alkylamino substituted derivatives with potential antiviral activity rsc.org.

Exploration of Undiscovered Biological Targets and Signaling Pathways

While the full biological activity profile of this compound remains to be elucidated, the broader naphthyridine class has been shown to interact with a variety of biological targets. Future research should focus on a comprehensive screening of this compound against a wide array of potential targets to uncover novel therapeutic applications.

High-Throughput Screening (HTS): Employing HTS technologies will enable the rapid assessment of the compound's activity against large libraries of enzymes, receptors, and other biomolecules.

Chemical Proteomics: This approach can be used to identify the direct protein targets of this compound within a complex biological system, providing insights into its mechanism of action.

Phenotypic Screening: Assessing the compound's effects on cellular or organismal phenotypes can reveal unexpected biological activities and lead to the identification of novel therapeutic areas.

For example, a series of 8-hydroxy-2,7-naphthyridin-2-ium salts have been identified as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in the treatment of neurodegenerative diseases nih.gov. This highlights the potential for discovering new biological activities within the broader naphthyridinone family.

Development of Sustainable and Efficient Synthetic Strategies

The advancement of green and efficient synthetic methodologies is crucial for the environmentally responsible production of this compound and its analogs. Future research in this area should prioritize the development of processes that minimize waste, reduce energy consumption, and utilize renewable resources.

Microwave-Assisted Organic Synthesis (MAOS): This technique can significantly accelerate reaction times and improve yields, leading to more efficient and sustainable synthetic routes. A microwave-promoted method has been successfully developed for the synthesis of 2,6-naphthyridine derivatives, demonstrating the potential of this technology for the synthesis of related compounds acs.org.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved safety, scalability, and product purity.

Computational-Driven Drug Discovery and Optimization Strategies for Chloro-Naphthyridinones

Computer-aided drug design (CADD) has become an indispensable tool in modern drug discovery, offering the potential to accelerate the identification and optimization of lead compounds. nih.gov The application of computational methods to the study of this compound and its derivatives can provide valuable insights into their properties and interactions with biological targets.

Molecular Docking: This technique can be used to predict the binding mode and affinity of a ligand to a specific target protein, guiding the design of more potent analogs. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of compounds with their biological activity, enabling the prediction of the activity of new analogs. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interactions between a ligand and its target, offering insights into the binding mechanism and the role of conformational changes. nih.gov

Virtual Screening: Large databases of chemical compounds can be virtually screened against a biological target to identify potential hits for further experimental investigation. researchgate.net

These computational approaches can significantly streamline the drug discovery process, reducing the time and cost associated with the development of new therapeutic agents. nih.gov

| Computational Strategy | Application in Chloro-Naphthyridinone Research |

| Molecular Docking | Predict binding modes to target proteins. |

| QSAR | Correlate structure with biological activity to predict potency. |

| MD Simulations | Understand dynamic interactions and binding mechanisms. |

| Virtual Screening | Identify new potential therapeutic targets from compound libraries. |

Potential Applications Beyond Biological Systems, Including Material Science Research

The unique photophysical and electronic properties of the naphthyridine scaffold suggest that derivatives of this compound could find applications in material science. The aromatic and electron-deficient nature of the naphthyridine ring system makes it an attractive building block for the development of novel functional materials.

Organic Light-Emitting Diodes (OLEDs): Naphthyridine-based compounds have been investigated for their potential use as emitters and electron-transport materials in OLEDs. rsc.org They can exhibit high fluorescence quantum yields and thermal stability, making them suitable for this application. researchgate.net

Coordination Chemistry: The nitrogen atoms in the naphthyridine ring can act as ligands, coordinating to metal ions to form a variety of metal-organic frameworks (MOFs) and coordination polymers with interesting catalytic and material properties.

Supramolecular Chemistry: The ability of naphthyridine units to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes them valuable components for the construction of self-assembling supramolecular architectures. wikipedia.org These systems can have applications in areas such as sensing, catalysis, and drug delivery.

Non-linear Optics: Push-pull chromophores based on naphthyridine-stilbene dyads have been designed and studied for their non-linear optical (NLO) properties, which are relevant for applications in photonics and optoelectronics. nih.gov

The exploration of these non-biological applications could lead to the development of novel materials with unique and valuable properties.

Q & A

Basic Research Questions

Q. What are the key considerations when designing experiments to synthesize 6-chloro-8aH-2,7-naphthyridin-1-one?

- Methodological Answer : Synthesis requires optimizing reaction conditions (e.g., temperature, solvent polarity, catalyst selection) to favor the naphthyridine core formation. Computational reaction path searches using quantum chemical calculations (e.g., DFT) can predict intermediates and transition states, reducing trial-and-error approaches . Statistical experimental design (e.g., factorial design) minimizes experiments while testing variables like stoichiometry and reaction time .

Q. How can spectroscopic characterization (e.g., NMR, X-ray) resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction provides definitive bond-length and angle data, critical for confirming regiochemistry and tautomeric forms. For example, crystallographic studies of analogous 7-amino-1,8-naphthyridin-2(1H)-one revealed hydrogen-bonding networks influencing stability . NMR spectral assignments must cross-validate chemical shifts with computed spectra (e.g., using Gaussian) to distinguish between chlorine and substituent effects .

Advanced Research Questions

Q. What strategies address contradictory data in reaction yields or product distributions during naphthyridine synthesis?

- Methodological Answer : Contradictions often arise from unaccounted variables (e.g., trace moisture, oxygen sensitivity). Implement a systematic approach:

- Step 1 : Replicate experiments under inert conditions (argon/glovebox) to isolate environmental factors.

- Step 2 : Use regression analysis to model yield dependencies on variables like temperature or catalyst loading .

- Step 3 : Cross-reference with computational simulations (e.g., transition state energy barriers) to identify kinetic vs. thermodynamic control .

Q. How can researchers optimize the regioselective functionalization of this compound for catalytic applications?

- Methodological Answer : Regioselectivity is influenced by electronic (e.g., Cl substituent’s directing effects) and steric factors. Strategies include:

- Electronic Modulation : Use DFT calculations to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites .

- Steric Screening : Introduce bulky ligands or solvents to block undesired positions. For example, 8-methyl-2-phenyl-3,4-dihydro-2,7-naphthyridin-1(2H)-one derivatives show steric hindrance at the 8-position .

- Kinetic Profiling : Monitor reaction progress via in-situ IR or HPLC to identify intermediates and adjust reaction quench times .

Q. What computational and experimental methods validate the tautomeric equilibrium of this compound in solution?

- Methodological Answer :

- Computational : Perform ab initio molecular dynamics (AIMD) simulations to model solvent effects on tautomer populations .

- Experimental : Variable-temperature NMR in deuterated solvents (e.g., DMSO-d6) detects coalescence points, indicating interconversion rates. Compare with UV-Vis spectra to correlate tautomer ratios with absorption bands .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting crystallographic and spectroscopic data for this compound polymorphs?

- Methodological Answer :

- Step 1 : Re-refine X-ray data (e.g., using SHELXL) to check for overlooked disorder or twinning .

- Step 2 : Pair powder XRD with solid-state NMR to detect amorphous vs. crystalline phase contributions.

- Step 3 : Apply multivariate analysis (e.g., PCA) to correlate spectral features with structural motifs, resolving discrepancies .

Q. What advanced statistical tools are recommended for optimizing reaction conditions in high-throughput screening of naphthyridine derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.